Cas no 1895639-94-7 (2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid)

2-(3,5-Dimethoxy-4-methylphenyl)-2-oxoacetic acid is a specialized organic compound featuring a dimethoxy-substituted aromatic ring with a methyl group at the 4-position and an oxoacetic acid functional group. This structure lends the molecule utility in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or fine chemicals. The electron-rich aromatic system, combined with the reactive keto-acid moiety, enables selective modifications, making it valuable for derivatization or coupling reactions. Its well-defined purity and stability under controlled conditions ensure consistent performance in research and industrial applications. The compound is typically handled under standard laboratory precautions due to its potential reactivity.
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid structure
1895639-94-7 structure
商品名:2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
CAS番号:1895639-94-7
MF:C11H12O5
メガワット:224.209983825684
CID:6136510
PubChem ID:20697332

2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
    • 3,5-Dimethoxy-4-methyl-α-oxobenzeneacetic acid
    • SCHEMBL12598604
    • EN300-1797459
    • 1895639-94-7
    • インチ: 1S/C11H12O5/c1-6-8(15-2)4-7(5-9(6)16-3)10(12)11(13)14/h4-5H,1-3H3,(H,13,14)
    • InChIKey: WJBHUDSLQDMFNR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=C(C(C(=O)O)=O)C=C(C=1C)OC

計算された属性

  • せいみつぶんしりょう: 224.06847348g/mol
  • どういたいしつりょう: 224.06847348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 72.8Ų

2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1797459-10.0g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
10g
$3992.0 2023-06-02
Enamine
EN300-1797459-1.0g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
1g
$928.0 2023-06-02
Enamine
EN300-1797459-2.5g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
2.5g
$1819.0 2023-09-19
Enamine
EN300-1797459-0.25g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
0.25g
$855.0 2023-09-19
Enamine
EN300-1797459-0.05g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
0.05g
$780.0 2023-09-19
Enamine
EN300-1797459-0.1g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
0.1g
$817.0 2023-09-19
Enamine
EN300-1797459-1g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
1g
$928.0 2023-09-19
Enamine
EN300-1797459-10g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
10g
$3992.0 2023-09-19
Enamine
EN300-1797459-5.0g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
5g
$2692.0 2023-06-02
Enamine
EN300-1797459-0.5g
2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid
1895639-94-7
0.5g
$891.0 2023-09-19

2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid 関連文献

2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acidに関する追加情報

Introduction to 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid (CAS No. 1895639-94-7)

2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid, identified by its CAS number 1895639-94-7, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a phenolic core with methoxy and methyl substituents, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-donating and electron-withdrawing groups in its aromatic ring system makes it a versatile scaffold for further chemical modifications and functionalization.

The compound's structure, characterized by a β-keto acid moiety, positions it as a valuable intermediate in synthetic chemistry. The β-keto group is particularly noteworthy as it can participate in various reactions such as condensation, oxidation, and reduction, facilitating the synthesis of more complex molecules. This reactivity has made 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid a subject of interest in the development of novel pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focused on identifying and developing molecules with therapeutic potential. The unique structural features of 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid have prompted investigations into its biological effects. Preliminary studies suggest that this compound may exhibit properties relevant to inflammation modulation and metabolic regulation. These findings are particularly intriguing given the increasing emphasis on targeting these pathways in the treatment of chronic diseases.

The pharmaceutical industry has long been interested in phenolic derivatives due to their broad spectrum of biological activities. The methoxy and methyl groups in 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid contribute to its lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This characteristic is crucial for drug development, as it ensures that the active compound reaches its target site in sufficient concentrations.

Synthetic chemists have also explored the utility of this compound as a building block for more complex structures. Its ability to undergo multiple transformations allows for the creation of diverse derivatives with tailored properties. For instance, functionalization at the β-keto group can lead to the formation of enones or esters, which can be further modified to produce bioactive molecules. This flexibility makes 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid a valuable asset in medicinal chemistry libraries.

The field of drug discovery has seen significant advancements due to the development of high-throughput screening techniques and computational methods. These tools have enabled researchers to rapidly evaluate the potential of various compounds, including 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid, against multiple disease targets. Such studies have highlighted its potential role in modulating pathways associated with neurodegenerative disorders and metabolic syndromes.

In conclusion, 2-(3,5-dimethoxy-4-methylphenyl)-2-oxoacetic acid(CAS No. 1895639-94-7) represents a promising compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play a significant role in the development of next-generation drugs.

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